3-(2-Hydroxyphenyl)propanoate
Description
3-(2-Hydroxyphenyl)propanoate (C₉H₁₀O₃; molecular weight 166.17 g/mol) is a phenolic acid derivative characterized by a hydroxy group at the ortho position of the phenyl ring attached to a propanoate backbone. It is also known as melilotate and plays roles in microbial metabolism and polycyclic aromatic hydrocarbon degradation pathways . Its exact mass is 166.0630, and it is involved in diverse biological processes, including plant secondary metabolite biosynthesis .
Properties
Molecular Formula |
C9H9O3- |
|---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4,10H,5-6H2,(H,11,12)/p-1 |
InChI Key |
CJBDUOMQLFKVQC-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C(=C1)CCC(=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Table 1: Structural and Physical Properties
Key Observations :
- Substituent Position: The ortho-hydroxy group in this compound distinguishes it from para-substituted analogs like 3-(4-hydroxyphenyl)propanoate. This positional difference impacts metabolic pathways and biological activity .
- Functional Groups: Esterification (e.g., ethyl or methyl esters) increases molecular weight and alters solubility. For example, ethyl this compound (C₁₁H₁₄O₃) has higher lipophilicity than the parent acid .
Table 2: Antimicrobial Activity of Selected Analogs
Key Observations :
- The 4-hydroxy derivative (butyl 3-(4-hydroxyphenyl)propanoate) exhibits potent antifungal activity against specific yeast strains, while the 4-methoxy analog is inactive, highlighting the importance of the hydroxy group .
- Ester derivatives, such as methyl or ethyl esters, are often used in drug synthesis due to improved bioavailability and reduced toxicity compared to free acids .
Metabolic and Biochemical Roles
This compound is a substrate for 2-coumarate reductase (EC 1.3.1.11), which catalyzes its conversion to 2-coumarate using NAD+ as a cofactor . This reaction is critical in lignin degradation and microbial metabolism. In contrast, analogs like 3-(3′-hydroxyphenyl)propanoic acid are more frequently cited in gut microbiota studies, with distinct catabolic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
